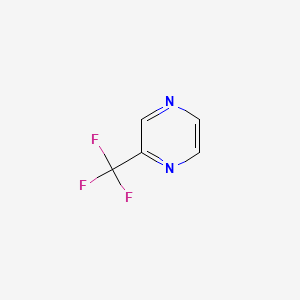

2-(Trifluoromethyl)pyrazine

Descripción

Historical Context and Evolution of Pyrazine (B50134) Chemistry with Trifluoromethylation

The study of trifluoromethylated organic compounds began in the early 20th century, with the first investigation into their biological activity reported in 1927. wikipedia.org Early synthetic methods for introducing the -CF3 group were developed by Frédéric Swarts in the 1890s using antimony fluoride-based reagents. wikipedia.org The application of trifluoromethylation to heteroaromatic systems like pyrazines evolved more gradually. A specific synthesis for 2-(trifluoromethyl)pyrazine was documented in a 1978 publication in the Journal of Medicinal Chemistry. chemsynthesis.com

The evolution of trifluoromethylation methods has been critical to the accessibility and study of compounds like this compound. Historically, harsh conditions were often necessary. For instance, the preparation of trifluoromethoxylated pyrazines involved multi-step sequences including chlorination and subsequent chlorine-fluorine exchange using reagents like antimony trifluoride, often at high temperatures. mdpi.comnih.govmdpi.com These classical methods, while effective, highlighted the need for milder and more direct approaches.

The development of new trifluoromethylating reagents has been a major driver of progress. The introduction of reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent), sodium trifluoroacetate (B77799), and sodium trifluoromethanesulfinate (Langlois reagent) provided more accessible pathways for trifluoromethylation. wikipedia.org More recent advancements have focused on direct C-H trifluoromethylation, which avoids the need for pre-functionalized starting materials. These modern methods, often employing photoredox catalysis, allow for the direct introduction of a -CF3 group onto the pyrazine ring under significantly milder conditions, expanding the synthetic toolbox for chemists. beilstein-journals.org

Significance of the this compound Scaffold in Contemporary Chemical Science

The this compound scaffold is a privileged structure in contemporary chemical science, largely due to the unique properties imparted by the trifluoromethyl group. The -CF3 group is a powerful electron-withdrawing moiety, which significantly alters the electronic properties of the pyrazine ring. This influences the molecule's reactivity and its potential interactions with biological targets. cymitquimica.com

One of the most significant contributions of the -CF3 group is its effect on the pharmacokinetic properties of molecules designed for pharmaceutical or agrochemical use. The trifluoromethyl group is known to enhance several key characteristics:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug candidate. evitachem.com

Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes and reach its target site. cymitquimica.comevitachem.com

Binding Affinity: The trifluoromethyl group can enhance the binding affinity of a molecule to its biological target, such as an enzyme or receptor, through favorable interactions. evitachem.com

The pyrazine ring itself is a well-established pharmacophore found in numerous naturally occurring and synthetic bioactive compounds. researchgate.net The combination of the pyrazine core with the trifluoromethyl group creates a versatile building block for the synthesis of more complex molecules with desirable biological activities. cymitquimica.com Its stability and defined reactivity make it a reliable component in multi-step synthetic routes aimed at creating novel functional molecules.

Overview of Key Research Domains Involving this compound

The unique physicochemical properties of the this compound scaffold have made it a valuable tool in several key research domains. Its application is most prominent in the life sciences, but it also holds potential in materials science.

Medicinal Chemistry and Drug Discovery: This is the most significant area of research for this compound and its derivatives. The scaffold is a key building block in the synthesis of potential therapeutic agents. evitachem.com For example, the related 3-(trifluoromethyl)- evitachem.comcymitquimica.comsigmaaldrich.comtriazolo[4,3-a]pyrazine core is a crucial pharmacophore in the antidiabetic drug sitagliptin. google.comnih.gov Research has shown that incorporating the trifluoromethyl-pyrazine moiety into larger molecules can lead to compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. evitachem.comnih.gov Recent studies have explored hybrid molecules containing this scaffold as potential antitubercular agents. rsc.org

Agrochemicals: The development of new fungicides and insecticides is another major application. The trifluoromethyl group is present in a significant percentage of modern pesticides. nih.govjst.go.jp Derivatives such as 3-(trifluoromethyl)pyrazine-2-carboxamides have been investigated and found to exhibit high fungicidal activity against a broad spectrum of plant diseases. jst.go.jp The stability and biological efficacy conferred by the trifluoromethyl-pyrazine structure make it an attractive starting point for designing new crop protection agents.

Materials Science: While less explored than its applications in the life sciences, the this compound scaffold has potential use in the development of advanced materials. evitachem.com The strong electron-withdrawing nature and unique electronic properties of the molecule can be leveraged in creating materials with specific optical or electronic characteristics. evitachem.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₃F₃N₂ | sigmaaldrich.com |

| Molecular Weight | 148.09 g/mol | sigmaaldrich.com |

| CAS Number | 61655-67-2 | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.344 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 118 °C | chemsynthesis.com |

| Refractive Index | n20/D 1.417 | sigmaaldrich.com |

| Flash Point | 33.3 °C (91.9 °F) | sigmaaldrich.com |

| InChI Key | CEAMSISEJZMQEP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-3-9-1-2-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAMSISEJZMQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591489 | |

| Record name | 2-(Trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-67-2 | |

| Record name | 2-(Trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 2 Trifluoromethyl Pyrazine and Its Derivatives

Novel C-F Bond Formation Approaches in Pyrazine (B50134) Synthesis

The direct introduction of a trifluoromethyl group onto a pyrazine ring represents a significant challenge in synthetic chemistry. mdpi.com Traditional methods often rely on harsh conditions and suffer from limited scope. However, recent advances in C-F bond formation are providing new avenues for the synthesis of 2-(trifluoromethyl)pyrazine.

One promising strategy involves the late-stage trifluoromethylation of pre-functionalized pyrazines. This can be achieved through various methods, including radical, nucleophilic, and electrophilic trifluoromethylation reactions. For instance, visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals from readily available sources like CF3I or Togni's reagents. nih.gov These radicals can then engage with pyrazine derivatives to afford the desired this compound.

Another approach is the use of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), in the presence of a suitable activator. This method allows for the introduction of the CF3 group onto electrophilic pyrazine precursors. The reaction of 2-chloropyrazine (B57796) with TMSCF3, facilitated by a fluoride (B91410) source, can provide a direct route to this compound.

Electrophilic trifluoromethylation, while less common for electron-deficient heterocycles like pyrazine, can be achieved using powerful electrophilic CF3+ sources. These reagents, often based on hypervalent iodine compounds, can react with activated pyrazine substrates to install the trifluoromethyl group.

The table below summarizes some novel C-F bond formation approaches applicable to pyrazine synthesis.

| Reaction Type | CF3 Source | Key Features |

| Radical Trifluoromethylation | CF3I, Togni's reagents | Mild reaction conditions, good functional group tolerance. nih.gov |

| Nucleophilic Trifluoromethylation | TMSCF3 (Ruppert-Prakash reagent) | Suitable for electrophilic pyrazine precursors. |

| Electrophilic Trifluoromethylation | Hypervalent iodine reagents | Applicable to activated pyrazine substrates. mdpi.comnih.gov |

Catalytic Transformations for Regioselective Functionalization of the Pyrazine Ring

The regioselective functionalization of the pyrazine ring is crucial for the synthesis of complex derivatives of this compound. Transition metal-catalyzed cross-coupling reactions have become indispensable tools for achieving this selectivity. rsc.org

Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are widely used to introduce carbon-carbon bonds at specific positions on the pyrazine nucleus. rsc.org For example, a halogenated this compound can be coupled with a variety of organoboron, organotin, or olefinic partners to generate a diverse range of derivatives. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and regioselectivity.

More recently, C-H activation has emerged as a powerful strategy for the direct functionalization of the pyrazine ring, avoiding the need for pre-functionalization. rsc.orgresearchgate.net Palladium, rhodium, and iridium catalysts have been shown to mediate the direct arylation, alkenylation, and alkylation of pyrazines at specific C-H bonds. nih.gov The inherent electronic properties of the pyrazine ring, influenced by the nitrogen atoms and the trifluoromethyl group, can direct the regioselectivity of these transformations.

The table below provides an overview of catalytic methods for the functionalization of the pyrazine ring.

| Reaction Type | Catalyst | Coupling Partner | Key Features |

| Suzuki Coupling | Palladium | Organoboron reagents | Forms C-C bonds with high efficiency. nih.gov |

| Stille Coupling | Palladium | Organotin reagents | Tolerant of a wide range of functional groups. rsc.org |

| Heck Coupling | Palladium | Alkenes | Forms C-C double bonds. rsc.org |

| C-H Arylation | Palladium, Rhodium, Iridium | Aryl halides or equivalents | Direct functionalization of C-H bonds. rsc.orgnih.gov |

Green Chemistry Principles in the Synthesis of Trifluoromethylated Pyrazines

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. unife.it This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis has been shown to be a valuable tool in the synthesis of fluorinated heterocycles. benthamdirect.com Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating. The synthesis of this compound precursors could potentially be accelerated and made more efficient using this technology.

The development of catalytic reactions, as discussed in the previous section, is also a key aspect of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste generation. Furthermore, the use of water as a reaction solvent, where possible, is a highly desirable green alternative to volatile organic solvents.

Solvent-free reaction conditions, or the use of benign solvents like ethanol (B145695) or water, are being explored for the synthesis of trifluoromethylated heterocycles. researchgate.net These approaches not only reduce the environmental footprint of the synthesis but can also simplify product purification.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including trifluoromethylated heterocycles. vapourtec.comacs.org Continuous-flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in a safer manner. acs.org

The synthesis of this compound and its derivatives can benefit significantly from flow chemistry. For example, the introduction of the trifluoromethyl group often involves highly reactive or gaseous reagents, which can be handled more safely in a closed-loop flow system. researchgate.net Reactions that are highly exothermic can be effectively controlled in microreactors, preventing runaway reactions and improving product selectivity.

A continuous-flow route for the preparation of trifluoromethylated N-fused heterocycles has been developed, demonstrating the potential for scalable and automated synthesis. vapourtec.comacs.org This approach involves the direct alkylation-cyclization of amines with trifluoroacetic anhydride (B1165640) in a flow reactor, offering high yields and broad functional group tolerance under mild conditions. acs.org The ability to perform multi-step syntheses in a continuous fashion without the need for intermediate purification is a significant advantage of this technology.

The table below highlights the benefits of flow chemistry in the synthesis of trifluoromethylated pyrazines.

| Feature | Benefit in Pyrazine Synthesis |

| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions. acs.org |

| Precise Control | Improved selectivity and yield through precise temperature and residence time control. |

| Scalability | Facile scaling from laboratory to production quantities. vapourtec.comacs.org |

| Automation | Potential for automated and high-throughput synthesis. |

Asymmetric Synthesis Approaches for Chiral Trifluoromethylated Pyrazine Analogues

The development of asymmetric methods to access chiral trifluoromethylated pyrazine analogues is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. Catalytic enantioselective methods offer the most efficient route to these valuable compounds.

One approach involves the asymmetric reduction of a prochiral ketone precursor bearing a trifluoromethylated pyrazine moiety. Chiral catalysts, such as those based on transition metals with chiral ligands or biocatalysts like alcohol dehydrogenases, can effect the reduction with high enantioselectivity. nih.gov

Another strategy is the enantioselective functionalization of the pyrazine ring itself. For example, a catalytic asymmetric dearomatization of a pyrazine derivative could provide access to chiral piperazines, which are important structural motifs in many pharmaceuticals. nih.gov

The development of chiral catalysts that can control the stereochemistry of C-C or C-heteroatom bond formation on the pyrazine ring is an active area of research. For instance, palladium-catalyzed asymmetric hydrogenation of appropriately substituted pyrazine derivatives could provide a route to chiral trifluoromethylated piperidines. researchgate.net The synthesis of fused N-heterocycles with high enantioselectivity has been achieved using chiral iridium catalysts, a strategy that could potentially be adapted for pyrazine systems. acs.org

Elucidating the Chemical Reactivity and Reaction Mechanisms of 2 Trifluoromethyl Pyrazine

Nucleophilic Aromatic Substitution (SₙAr) Reactions on Halogenated 2-(Trifluoromethyl)pyrazines

The electron-deficient nature of the pyrazine (B50134) ring, amplified by the potent inductive effect of the trifluoromethyl group, makes halogenated 2-(trifluoromethyl)pyrazines excellent substrates for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of a wide array of functional groups.

The SₙAr reaction on halogenated 2-(trifluoromethyl)pyrazines proceeds via a well-established two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This attack is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

The trifluoromethyl group, along with the ring nitrogen atoms, plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects. This stabilization lowers the activation energy of the first step, thereby facilitating the reaction. In the second, faster step, the leaving group (typically a halide ion) is expelled, and the aromaticity of the pyrazine ring is restored.

Studies on related 2-substituted 3,5-dichloropyrazines have provided significant insight into the regioselectivity of these reactions. When a strong electron-withdrawing group, such as a trifluoromethyl group, is present at the 2-position, nucleophilic attack is directed preferentially to the 5-position. researchgate.net This is because the inductive and resonance stabilization of the negative charge in the Meisenheimer intermediate is more effective when the attack occurs para to the electron-withdrawing substituent.

Table 1: Regioselectivity in SₙAr of 2-Substituted 3,5-Dichloropyrazines with Amines This interactive table summarizes the observed regioselectivity based on the electronic nature of the substituent at the 2-position.

| 2-Substituent Type | Position of Nucleophilic Attack | Rationale |

|---|---|---|

| Electron-Withdrawing Group (EWG) | 5-position | Enhanced stabilization of the Meisenheimer intermediate. researchgate.net |

Halogenated 2-(trifluoromethyl)pyrazines react with a variety of nucleophiles, although the scope is not without its limitations.

N-Nucleophiles : Primary and secondary amines can displace halogens from the 2-(trifluoromethyl)pyrazine core. However, the reaction's success is highly dependent on the nucleophilicity of the amine and the reaction conditions. While some activated systems react readily, nih.govbeilstein-journals.orgbeilstein-journals.org less reactive amines or less activated pyrazine systems may require harsher conditions or fail to give the desired product via a direct SₙAr pathway. For instance, the reaction of 2-chloro-5-trifluoromethoxypyrazine with diethylamine (B46881) did not proceed at room temperature and led to decomposition upon heating, indicating that for some N-nucleophiles, transition-metal catalysis (e.g., Buchwald-Hartwig amination) is necessary. nih.gov

O-Nucleophiles : Alkoxides and phenoxides are effective nucleophiles for displacing halogens on highly activated pyrazine systems. The reaction typically requires a strong base to generate the anionic nucleophile.

S-Nucleophiles : Thiolates are generally excellent nucleophiles in SₙAr reactions due to their high polarizability and nucleophilicity. They can readily displace halogens from the this compound ring. However, side reactions can be a limitation. For example, in the case of the related 2-chloro-5-trifluoromethoxypyrazine, S-nucleophiles were observed to cause degradation of the trifluoromethoxy group under certain conditions. nih.gov

Table 2: Representative SₙAr Reactions on Halogenated Pyrazines This interactive table provides examples of nucleophilic substitution on activated pyrazine systems.

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Chloro-3-(4-chlorophenyl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrazine | Various primary amines | Neat, Room Temp, 16h | 5-Amino-substituted product | beilstein-journals.orgbeilstein-journals.org |

| 8-Chloro- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrazine | 2-(Trifluoromethyl)aniline | PEG 400, 120°C, 5 min | 8-(2-(Trifluoromethyl)phenyl)amino product | nih.gov |

Electrophilic Aromatic Substitution Reactions: Reactivity and Directing Effects of the Trifluoromethyl Group

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic systems. However, for this compound, this class of reaction is exceptionally challenging. The pyrazine ring is inherently electron-deficient and is therefore strongly deactivated towards attack by electrophiles. doi.org The presence of the trifluoromethyl group, one of the most powerful electron-withdrawing groups, further exacerbates this deactivation.

Consequently, this compound is highly resistant to common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. Forcing conditions, such as the use of fuming nitric acid in oleum (B3057394) for nitration, would likely be required, and even then, yields are expected to be very low, as seen in related electron-deficient systems like quinoxaline. doi.orgmasterorganicchemistry.com

In the hypothetical case of a successful EAS reaction, the directing effect of the substituents would determine the position of the incoming electrophile. The two ring nitrogen atoms and the trifluoromethyl group are all deactivating and meta-directing. Therefore, an incoming electrophile would be directed to the C-5 position, which is meta to the trifluoromethyl group and the C-3 position. However, the synthetic utility of such reactions is negligible due to the extreme lack of reactivity.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

In contrast to the difficulty of electrophilic substitution, transition metal-catalyzed cross-coupling reactions are a highly effective and versatile strategy for the functionalization of halogenated 2-(trifluoromethyl)pyrazines. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, overcoming the limitations of classical SₙAr reactions.

Palladium catalysts are widely employed for cross-coupling reactions on the this compound scaffold.

Suzuki-Miyaura Coupling : This reaction enables the formation of C-C bonds by coupling a halogenated this compound with an organoboron reagent (boronic acid or ester). It is a robust method for introducing aryl, heteroaryl, or vinyl groups. The reaction of 2-chloro-5-trifluoromethoxypyrazine with phenylboronic acid proceeds in high yield, demonstrating the utility of this reaction on a closely related substrate. nih.gov

Sonogashira Coupling : This reaction couples a halogenated this compound with a terminal alkyne to form an alkynylpyrazine derivative. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This method is highly valuable for the synthesis of conjugated systems. The successful Sonogashira coupling of 2-chloro-5-trifluoromethoxypyrazine with various alkynes highlights its applicability. nih.gov

Buchwald-Hartwig Amination : This reaction is a powerful tool for C-N bond formation, coupling a halogenated this compound with a primary or secondary amine. wikipedia.org It is often the method of choice when direct SₙAr with an amine is inefficient or fails. The successful amination of 2-chloro-5-trifluoromethoxypyrazine using Buchwald-Hartwig conditions underscores its importance for this class of compounds. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Pyrazine Core This interactive table showcases examples of Pd-catalyzed reactions on a 2-chloro-5-trifluoromethoxypyrazine substrate, analogous to 2-halo-5-(trifluoromethyl)pyrazine.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 80°C | 2-Phenyl-5-(trifluoromethoxy)pyrazine | 89% | nih.gov |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, 20°C | 2-(Phenylethynyl)-5-(trifluoromethoxy)pyrazine | 95% | nih.gov |

Copper catalysts also play a significant role in the functionalization of aromatic compounds, including those containing a trifluoromethyl group. While palladium catalysis is more common for traditional cross-coupling reactions, copper-mediated processes are particularly relevant for trifluoromethylation reactions.

Copper-catalyzed or mediated reactions can be used to introduce a trifluoromethyl group onto an aromatic or heteroaromatic ring from a suitable trifluoromethyl source (e.g., TMSCF₃, Togni's reagent). nih.govbeilstein-journals.orgsemanticscholar.org For instance, iodo- or bromo-pyrazines can be converted to their corresponding trifluoromethyl derivatives using a copper catalyst. princeton.edunih.govnih.govrsc.org These reactions often proceed via a radical mechanism or involve the formation of a Cu-CF₃ species. While this is typically used to synthesize the title compound rather than react it, the principles demonstrate the utility of copper in mediating transformations involving the C-CF₃ bond on such heterocyclic systems.

Reduction and Oxidation Chemistry of the Pyrazine Core and Trifluoromethyl Moiety

The chemical reactivity of this compound in redox reactions is dictated by the interplay between the electron-deficient pyrazine ring and the strongly electron-withdrawing trifluoromethyl group. This combination significantly influences the electronic properties of the molecule, rendering the pyrazine core susceptible to reduction and resistant to oxidation.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. quora.commdpi.com This deficiency is further intensified by the trifluoromethyl (CF3) group, which is one of the strongest electron-withdrawing groups in organic chemistry. Consequently, the lowest unoccupied molecular orbital (LUMO) of this compound is lowered in energy, making the molecule a good candidate for accepting electrons.

The electrochemical reduction of pyrazine and its derivatives typically involves the transfer of two electrons and a variable number of protons to form dihydropyrazine (B8608421) derivatives. mdpi.comresearchgate.net The precise mechanism and the potential at which reduction occurs are highly dependent on the pH of the solution and the nature of any substituents on the pyrazine ring. researchgate.net For substituted pyrazines, electron-withdrawing groups, such as the trifluoromethyl group, are expected to shift the redox potential to more positive values, meaning that the compound is more easily reduced compared to unsubstituted pyrazine. mdpi.com The reduction process for pyrazine itself can proceed through two distinct one-electron transfer steps at very acidic pH, which merge into a single two-electron wave at higher pH values. mdpi.com

The trifluoromethyl group itself is generally considered stable under typical reducing conditions. However, under specific electrochemical conditions, trifluoromethylated aromatic compounds can undergo reductive defluorination or other transformations. For instance, the electrochemical reduction of trifluoroacetylpyridinium salts has been utilized as a method to generate trifluoromethyl radicals. ucl.ac.uk While this is a different class of compound, it highlights the potential for electrochemical methods to activate the C-F bonds of the trifluoromethyl group.

Conversely, the oxidation of the this compound system is expected to be challenging. The electron-deficient nature of the pyrazine ring, exacerbated by the CF3 group, makes the removal of electrons from the aromatic system energetically unfavorable. mdpi.com While oxidation of some pyrazine derivatives, such as pyrazinacenes, has been achieved chemically, these are typically larger, more electron-rich systems or involve reactions at side chains rather than the core aromatic ring. nih.govinchem.org

Below is a table summarizing the expected effects of the trifluoromethyl group on the redox properties of the pyrazine ring, based on general principles of physical organic chemistry.

| Property | Unsubstituted Pyrazine | This compound | Rationale |

| Reduction Potential | Baseline | More Positive (Easier to Reduce) | The strongly electron-withdrawing CF3 group lowers the LUMO energy of the pyrazine ring, facilitating electron acceptance. mdpi.com |

| Oxidation Potential | High | Higher (Harder to Oxidize) | The electron-deficient nature of the ring makes the removal of an electron more difficult. mdpi.com |

| Stability of Reduced Form | Can be unstable; pH-dependent decomposition. mdpi.com | Potentially altered stability | The CF3 group may influence the basicity and stability of the resulting dihydropyrazine. |

This table is illustrative and based on established chemical principles, as direct comparative experimental data for this compound was not available in the search results.

Cycloaddition Reactions and Ring Transformations

The electron-deficient character of this compound also governs its reactivity in cycloaddition reactions, particularly favoring inverse-electron-demand Diels-Alder reactions. Ring transformations, while less common for simple pyrazines, can be envisioned under specific conditions that overcome the aromatic stability of the ring.

Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. quora.com In the case of this compound, the pyrazine ring can act as the diene component. Due to the electron-withdrawing nature of both the ring nitrogens and the trifluoromethyl group, the pyrazine system is electron-poor. quora.com This makes it an ideal candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electron-poor diene reacts with an electron-rich dienophile (e.g., enamines, vinyl ethers, or strained alkynes). quora.comnih.gov

The general mechanism for the IEDDA reaction of a pyrazine derivative involves several steps:

A [4+2] cycloaddition of the electron-rich dienophile across the pyrazine ring to form a bicyclic intermediate.

A retro-Diels-Alder reaction, typically involving the expulsion of a small, stable molecule. For pyrazine, this would likely be the elimination of hydrogen cyanide (HCN) or a related nitrogen-containing fragment.

Aromatization to form a new heterocyclic or carbocyclic ring.

For example, reactions of pyrazines with alkynes can lead to the formation of pyridine (B92270) derivatives after the initial cycloaddition and subsequent loss of HCN. quora.com The presence of the trifluoromethyl group in this compound would be expected to increase the rate of the initial cycloaddition step with an electron-rich dienophile compared to unsubstituted pyrazine.

The regioselectivity of such reactions would be influenced by the position of the trifluoromethyl group. Dienophiles would be expected to add in a way that minimizes steric hindrance and is electronically favored by the substituent.

| Reaction Type | Role of this compound | Suitable Reaction Partner | Expected Outcome |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Electron-poor diene | Electron-rich alkenes or alkynes (e.g., enamines, vinyl ethers) quora.comnih.gov | Formation of a new six-membered ring, often with subsequent rearrangement or elimination to yield a stable aromatic product (e.g., a substituted pyridine). |

| [3+2] Cycloaddition | Dipolarophile (less common) | 1,3-dipoles (e.g., nitrile imines) | Formation of a five-membered heterocyclic ring fused to or substituting the pyrazine core. nih.gov |

Ring Transformations

Ring transformations of stable aromatic heterocycles like pyrazine are not common and typically require harsh conditions or highly reactive intermediates. However, the presence of the trifluoromethyl group could potentially open pathways for such transformations. For instance, nucleophilic attack on the electron-deficient pyrazine ring, while difficult, could lead to ring-opening under certain conditions.

More plausible are transformations that proceed via an initial cycloaddition reaction, as described above. The bicyclic adducts formed in Diels-Alder reactions are less aromatic and more strained, making them susceptible to subsequent rearrangements or ring contractions. rsc.org For example, some 2,5-dihydroxypyrazines undergo cycloaddition followed by a retro-Diels-Alder reaction that results in the formation of pyridones, demonstrating a transformation of the pyrazine core. rsc.org While this compound is not a dihydroxypyrazine, this illustrates the principle of cycloaddition-initiated ring transformation.

Another potential pathway for ring transformation involves the chemistry of the trifluoromethyl group itself. While generally stable, reactions involving this group could lead to intermediates that trigger ring rearrangements, although such reactivity is not widely reported for pyrazine systems.

Exploration of 2 Trifluoromethyl Pyrazine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmacological Agents Incorporating the 2-(Trifluoromethyl)pyrazine Moiety

The creation of new pharmacological agents frequently relies on the integration of fluorine-containing groups to improve drug-like properties. mdpi.com The this compound scaffold has been instrumental in synthesizing a variety of new molecules with potential therapeutic value. lookchem.com A significant focus has been on developing enzyme inhibitors. For example, a series of pyrazine-based molecules were developed as potential inhibitors of TrkA, a driver of tumor growth, with one computational hit showing a half-maximal inhibitory concentration (IC50) of 3.5 μM. nih.gov

The synthesis of these complex molecules often requires multiple steps. In one instance, a multi-step process was developed to create a precursor compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- evitachem.comnih.govtriazolo[4,3-a]pyrazine, from 2-chloropyrazine (B57796). tandfonline.com This precursor was then used to synthesize a new series of urea (B33335) and thiourea (B124793) derivatives. tandfonline.com Similarly, another multi-step route begins with ethyl trifluoroacetate (B77799) and hydrazine (B178648) hydrate (B1144303) to form a key scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, which is a pharmacophore of the diabetes drug sitagliptin. nih.govmdpi.com These synthetic strategies allow for the creation of diverse compound libraries for biological screening. nih.govtandfonline.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Pyrazine (B50134) Derivatives

Structure-activity relationship (SAR) studies are essential for refining the potency and selectivity of drug candidates. For derivatives containing the this compound group, SAR studies have pinpointed crucial structural elements that dictate their biological effects.

In the development of fungicides, N-(biphenyl-2-yl)pyrazine-2-carboxamides featuring a 3-(trifluoromethyl)pyrazine group showed significantly higher activity against certain plant pathogens compared to chloro-substituted analogs. researchgate.netnih.gov Further SAR studies on this series indicated that adding electron-withdrawing groups, such as a fluorine atom at the 4'-position of the biphenyl (B1667301) moiety, was favorable for fungicidal activity. researchgate.netnih.gov

Similarly, in the design of TrkA inhibitors for oncology, SAR studies revealed that while a 3-(trifluoromethyl)aniline (B124266) group did not lead to strong inhibition, other substituents like 5-(tert-butyl)isoxazol-3-amine could produce noteworthy inhibitors. nih.gov For a series of antitubercular N-phenylpyrazine-2-carboxamides, compounds with trifluoromethyl, bromo, or iodo substitutions demonstrated activity four times higher than the standard drug, pyrazinamide. rsc.org These detailed analyses of how structural changes affect activity are fundamental to the rational design of more effective therapeutic agents. nih.govresearchgate.netnih.govrsc.org

Investigation of Molecular Mechanisms of Action in Biological Systems

Unraveling how a molecule interacts with its biological target is a cornerstone of drug discovery. Studies on compounds with the this compound moiety have explored their mechanisms through various biological assays.

A primary mechanism for many this compound derivatives is the inhibition of enzymes. These compounds have been designed and evaluated as inhibitors of kinases like TrkA and c-Met/VEGFR-2, which are implicated in cancer. nih.govfrontiersin.org Enzyme inhibition assays are used to quantify the potency, typically reported as an IC50 value. For instance, a novel evitachem.comnih.govtriazolo[4,3-a]pyrazine derivative, compound 17l, was identified as a potent c-Met kinase inhibitor with an IC50 of 0.026 µM. frontiersin.org Another pyrazine derivative, BPU, was computationally docked against matrix metalloproteinase 2 (MMP-2) and MMP-9, showing promising binding energies of -9.0 kcal/mol and -7.8 kcal/mol, respectively, suggesting a potential anticancer mechanism. nih.gov

The trifluoromethyl group can enhance a compound's binding affinity to its target through increased hydrophobic interactions. evitachem.com Computational modeling is a key tool for predicting and analyzing these interactions. nih.gov For a series of pyrazine-based TrkA inhibitors, computational modeling was used to identify potential optimization points in the solvent pocket and an allosteric pocket of the enzyme. nih.gov Similarly, docking studies for novel triazolo[4,3-a]pyrazin analogues suggested that the target enzyme for their antitubercular activity might be DprE1, with the compounds showing favorable binding interactions within the enzyme's active site. sci-hub.sersc.org

The ultimate biological effect of a drug is often the result of its influence on cellular pathways and gene expression. For example, a potent evitachem.comnih.govtriazolo[4,3-a]pyrazine derivative (compound 17l) was found to induce apoptosis in A549 cancer cells and arrest the cell cycle in the G0/G1 phase. frontiersin.org Its effect on the c-Met signaling pathway was confirmed by Western blot analysis, and it was also shown to inhibit the expression of c-Met and VEGFR-2. frontiersin.org Another pyrazine derivative, BPU, was found to arrest the cell cycle in the sub-G1 phase in Jurkat cells, indicating it induces apoptosis. nih.gov

Applications in Specific Therapeutic Areas (e.g., Antimicrobial, Antiviral, Oncology)

The chemical versatility of the this compound scaffold has prompted its investigation across several therapeutic fields. evitachem.com

Antimicrobial: Pyrazine derivatives have demonstrated significant potential as antimicrobial agents. jetir.org Fused heterocyclic compounds based on a 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine core have shown antibacterial, antifungal, and antitubercular properties. tandfonline.comnih.gov In one study, novel triazolo[4,3-a]pyrazine derivatives were synthesized, with compound 2e showing superior antibacterial activity against S. aureus (MIC: 32 μg/mL) and E. coli (MIC: 16 μg/mL), comparable to ampicillin (B1664943). mdpi.com Other research has focused on developing pyrazine-based compounds against Mycobacterium tuberculosis. rsc.orgrsc.org

Antiviral: The pyrazine ring is a component of several antiviral compounds. evitachem.comrsc.orgresearchgate.net Derivatives of imidazo[1,2-a]pyrazines, which can include a trifluoromethyl group, have shown antiviral properties by inhibiting enzymes crucial for pathogen replication. evitachem.com Favipiravir, a fluorinated pyrazine carboxamide derivative, has demonstrated broad-spectrum antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp). rsc.org

Oncology: Pyrazine derivatives are actively being explored as anticancer agents. mdpi.comnih.gov Researchers have designed and synthesized evitachem.comnih.govtriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two kinases involved in cancer progression. frontiersin.org One of the most promising compounds, 17l, showed excellent antiproliferative activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical), with IC50 values around 1 µM. frontiersin.org Another study synthesized 3-trifluoromethyl-5,6-dihydro- evitachem.comnih.govtriazolo pyrazine derivatives and found that compound RB7 had remarkable anticancer activity on HT-29 colon cancer cells by inducing the mitochondrial apoptotic pathway. mdpi.com

| Research Area | Compound Class / Derivative | Target / Disease | Key Research Finding |

| Oncology | evitachem.comnih.govtriazolo[4,3-a]pyrazine derivative (17l) | c-Met/VEGFR-2 kinases; A549, MCF-7, Hela cell lines | Potent kinase inhibition (c-Met IC50 = 0.026 µM) and antiproliferative activity (IC50 ≈ 1 µM). frontiersin.org |

| Oncology | 3-trifluoromethyl-5,6-dihydro- evitachem.comnih.govtriazolo pyrazine derivative (RB7) | HT-29 colon cancer cells | Induced cell death via the mitochondrial apoptotic pathway. mdpi.com |

| Antimicrobial | triazolo[4,3-a]pyrazine derivative (2e) | S. aureus, E. coli | Exhibited antibacterial activity comparable to ampicillin (MICs of 32 and 16 μg/mL, respectively). mdpi.com |

| Antimicrobial | N-phenylpyrazine-2-carboxamides | Mycobacterium tuberculosis | Trifluoromethyl-substituted analogs showed four times higher activity than the standard drug pyrazinamide. rsc.org |

| Antiviral | Favipiravir (a pyrazine carboxamide) | RNA viruses | Inhibits viral RNA-dependent RNA polymerase (RdRp). rsc.org |

| Fungicide | N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide | Plant pathogens (e.g., barley powdery mildew) | Showed 10-100 times higher activity than chloro-substituted analogs. nih.gov |

Prodrug Strategies and Targeted Drug Delivery Systems Utilizing Trifluoromethylated Pyrazines

The strategic modification of bioactive molecules into prodrugs represents a pivotal approach in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic barriers, such as poor solubility, limited permeability, and off-target toxicity. Similarly, targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, enhancing efficacy while minimizing systemic exposure. The incorporation of the this compound moiety into such systems is an area of active investigation, leveraging the unique electronic properties of this scaffold to design innovative therapeutic strategies.

One notable application of a prodrug strategy involving a trifluoromethylated pyrazine derivative is in the development of novel antitubercular agents. Researchers have designed and synthesized more lipophilic derivatives of pyrazinoic acid, the active form of the first-line antitubercular drug pyrazinamide. nih.gov By creating propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, the lipophilicity was increased, which can enhance passage through the mycobacterial cell wall. nih.gov This prodrug approach aims to improve the delivery and efficacy of the active pyrazinoic acid. nih.gov

A significant strategy in targeted cancer therapy is the development of hypoxia-activated prodrugs (HAPs). nih.gov These are inactive compounds that are selectively activated to their cytotoxic form under the low oxygen conditions characteristic of solid tumors. nih.govnih.gov This targeted activation is achieved through bioreduction by endogenous oxidoreductase enzymes, a process that is inhibited by the presence of oxygen. nih.gov While specific examples utilizing a this compound core as the primary trigger are not yet widespread in clinical development, the electronic properties of the pyrazine ring, further modulated by the electron-withdrawing trifluoromethyl group, make it a candidate for inclusion in novel HAP designs. The general mechanism involves the reduction of a trigger moiety, often a nitroaromatic group, which then initiates a cascade to release a potent cytotoxic agent. nih.govmdpi.com The pyrazine scaffold itself is a key component in various biologically active molecules, and its derivatives are explored for targeted therapies in oncology. nih.govtandfonline.com

Enzyme-triggered drug release is another sophisticated strategy for targeted delivery. nih.gov This approach involves designing a prodrug that is stable until it encounters a specific enzyme that is overexpressed at the target site, such as in a tumor microenvironment. nih.govnih.gov The enzyme then cleaves a linker, releasing the active drug. The this compound moiety can be incorporated into such systems as part of the core structure of the drug or as a modulating component of the linker, influencing its stability and enzymatic recognition.

Receptor-mediated drug delivery is a highly specific targeting method that utilizes ligands to bind to receptors that are overexpressed on the surface of target cells, such as cancer cells. nih.govcancer.gov The pyrazine scaffold is a common feature in ligands designed for various receptors. acs.orggoogle.com The incorporation of a trifluoromethyl group can modulate the binding affinity and selectivity of these ligands, potentially leading to more effective and targeted delivery of conjugated therapeutic agents.

The following tables summarize key research findings related to the use of trifluoromethylated pyrazines in prodrug and targeted delivery strategies.

Table 1: Research Findings on a Trifluoromethylated Pyrazine Prodrug

| Compound Name | Prodrug Strategy | Target/Application | Key Findings |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Increased lipophilicity | Mycobacterium tuberculosis | Showed high antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov |

Table 2: Potential Targeted Drug Delivery Strategies Utilizing a Trifluoromethylated Pyrazine Scaffold

| Delivery Strategy | Mechanism of Action | Potential Role of this compound |

| Hypoxia-Activated Prodrugs (HAPs) | Bioreductive activation in low oxygen environments to release a cytotoxic drug. nih.gov | The trifluoromethylpyrazine core could act as a bioreductive trigger or as part of the cytotoxic payload. |

| Enzyme-Triggered Release | Cleavage of a linker by specific enzymes overexpressed at the target site, releasing the active drug. nih.gov | The moiety can be part of the drug scaffold or influence the properties of the enzyme-cleavable linker. |

| Receptor-Mediated Delivery | Ligand-receptor binding to facilitate targeted uptake of a conjugated drug. nih.gov | The trifluoromethylpyrazine can be a key component of the receptor ligand, affecting binding affinity and selectivity. |

Role of 2 Trifluoromethyl Pyrazine in Agrochemical Research and Development

Synthesis and Evaluation of Novel Insecticidal Agents

The 2-(trifluoromethyl)pyrazine core structure has been utilized in the synthesis of new insecticidal agents. Researchers have designed and synthesized series of derivatives, often incorporating other chemical moieties like 1,3,4-oxadiazole (B1194373), to enhance their insecticidal efficacy. These novel compounds are then evaluated for their activity against a range of economically important insect pests.

For instance, studies have shown that certain trifluoromethyl pyridine (B92270) derivatives, a class of compounds structurally related to this compound, exhibit significant insecticidal activity against pests such as Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). In laboratory bioassays, many of these synthesized compounds demonstrated 100% mortality at a concentration of 500 mg/L and over 80% at 250 mg/L against these pests.

Table 1: Insecticidal Activity of Selected Trifluoromethyl Pyridine Derivatives

| Compound | Target Pest | Concentration (mg/L) | Mortality Rate (%) | Reference |

|---|---|---|---|---|

| E5 | Plutella xylostella | 250 | 100 | |

| E6 | Plutella xylostella | 250 | 100 | |

| E9 | Plutella xylostella | 250 | 100 | |

| E10 | Plutella xylostella | 250 | 100 | |

| E15 | Plutella xylostella | 250 | 100 | |

| E25 | Plutella xylostella | 250 | 100 | |

| E26 | Plutella xylostella | 250 | 100 | |

| E27 | Plutella xylostella | 250 | 100 | |

| Chlorpyrifos (Control) | Plutella xylostella | 250 | 87 |

The synthesis of these novel insecticides often involves multi-step chemical reactions. For example, the creation of trifluoromethyl pyridine derivatives bearing a 1,3,4-oxadiazole moiety is a complex process that highlights the role of this compound as a key starting material or intermediate. The development of such compounds is crucial in the ongoing search for new insecticides with novel modes of action to combat the growing issue of insecticide resistance.

Development and Characterization of Herbicide Formulations

While the primary focus of this compound in agrochemical research has been on insecticides and fungicides, its structural features also hold potential for herbicide development. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the biological activity of a molecule, a property that is exploited in the design of herbicides.

Research into trifluoromethylpyridine derivatives, which share the trifluoromethyl-heterocycle motif, has led to the development of several commercial herbicides. For example, fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, incorporates a trifluoromethylpyridine structure and demonstrates excellent herbicidal activity against grass weeds. Similarly, flazasulfuron, a sulfonylurea herbicide, utilizes a trifluoromethylpyridine moiety. The development of these herbicides often involves the use of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is synthesized from 3-picoline.

The characterization of herbicide formulations containing these active ingredients is a critical step in their development. This includes assessing their efficacy against target weed species and their selectivity towards crops. For instance, flupyrsulfuron-methyl-sodium, another herbicide containing a trifluoromethylpyridine ring, provides selective control of various weeds in cereal crops. The unique properties conferred by the trifluoromethyl group contribute to the rapid metabolic degradation of the herbicide in tolerant crops while it remains active in sensitive weeds.

Fungicidal Activity and Mode of Action Studies

The this compound scaffold has proven to be particularly fruitful in the discovery of novel fungicides. A notable example is the development of pyraziflumid (B610351), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. This class of fungicides acts by inhibiting the mitochondrial respiratory chain of fungi.

The discovery of pyraziflumid stemmed from research into 3-(trifluoromethyl)pyrazine-2-carboxamides. Structure-activity relationship (SAR) studies revealed that this chemical series exhibited high fungicidal activity against a broad spectrum of plant diseases, including gray mold and powdery mildew.

Table 2: Fungicidal Activity of Pyraziflumid against Various Phytopathogenic Fungi

| Fungal Species | EC50 (mg/L) | Reference |

|---|---|---|

| Botrytis cinerea | 0.004 | |

| Corynespora cassiicola | 0.045 | |

| Phoma lingam | <0.03 | |

| Colletotrichum gloeosporioides | >100 | |

| Diaporthe citri | >100 | |

| Phytophthora infestans | >100 |

The synthesis of pyraziflumid involves the amidation reaction between 3-(trifluoromethyl)pyrazine-2-carboxylic acid or its ester and a substituted biphenyl (B1667301) amine. The trifluoromethyl group on the pyrazine (B50134) ring was found to be crucial for the high fungicidal activity observed. For instance, the 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) derivative showed significantly higher activity against wheat brown rust and barley powdery mildew compared to its chloro-substituted analog.

Environmental Fate and Ecotoxicological Implications of this compound-Based Agrochemicals

The introduction of any new agrochemical necessitates a thorough evaluation of its environmental fate and ecotoxicological profile. This includes studying its persistence in soil and water, its potential for bioaccumulation, and its toxicity to non-target organisms. The continuous use of agrochemicals can pose risks to both human health and the environment.

For agrochemicals derived from this compound, such as pyraziflumid, regulatory agencies conduct comprehensive risk assessments. These assessments examine the degradation pathways of the parent compound and its metabolites in various environmental compartments. For pyraziflumid, key metabolites include 3-(trifluoromethyl)pyrazine-2-carboxylic acid and 3-(trifluoromethyl)pyrazine-2-carboxamide.

Studies on the environmental fate of pyraziflumid have investigated its hydrolysis and photolysis. The stability of the trifluoromethyl group and the pyrazine ring will influence the persistence of these compounds in the environment. Ecotoxicological studies assess the potential impact on a range of organisms, including aquatic life, birds, and beneficial insects. The data from these studies are crucial for establishing safe use practices and for minimizing unintended environmental consequences.

Resistance Mechanisms and Strategies for Sustainable Use

The development of resistance in target pests is a major challenge in modern agriculture. For fungicides like the SDHIs, which includes pyraziflumid, resistance can arise from mutations in the target enzyme, succinate dehydrogenase. Understanding the mechanisms of resistance is essential for developing strategies to ensure the long-term efficacy of these products.

For insecticides derived from this compound, the potential for resistance development also exists. The mode of action of these novel compounds is a key area of research, as it can help predict and manage resistance.

Strategies for the sustainable use of agrochemicals based on this compound include:

Integrated Pest Management (IPM): Incorporating these products into broader IPM programs that utilize a variety of control tactics, including cultural, biological, and chemical methods.

Mode of Action Rotation: Alternating or mixing products with different modes of action to reduce the selection pressure for resistance to any single chemical class.

Monitoring: Regularly monitoring pest populations for signs of resistance to allow for timely adjustments in control strategies.

By proactively addressing the issue of resistance, the valuable contributions of this compound-based agrochemicals to food production can be sustained for the future.

Integration of 2 Trifluoromethyl Pyrazine in Advanced Materials Science

Synthesis of Novel Polymeric Materials and Copolymers

The functionalization of polymeric materials with 2-(trifluoromethyl)pyrazine moieties offers a pathway to novel polymers with tailored properties. While direct polymerization of this compound itself is not commonly reported, its derivatives are utilized in the synthesis of conjugated polymers for specialized applications. The introduction of the trifluoromethyl group can significantly influence the polymer's solubility, thermal stability, and electronic characteristics.

Research into fluorinated donor-acceptor (D-A) conjugated polymers has demonstrated the value of incorporating fluorine atoms into the polymer backbone. For instance, the fluorination of pyrazine-based acceptor units in polymers used for solar cells has been shown to enhance device performance. This is attributed to a more balanced charge carrier mobility, improved molecular packing, and favorable phase separation in the active layer of the solar cell. Although these studies may not use this compound directly, they establish the principle that fluorination of the pyrazine (B50134) unit is a successful strategy for tuning the optoelectronic properties of the resulting polymers.

In a related context, certain divinyl-substituted pyrazine compounds have been observed to undergo polymerization upon distillation and storage. This suggests that if this compound were modified with polymerizable groups, such as vinyl or ethynyl (B1212043) moieties, it could serve as a monomer or co-monomer in the synthesis of new polymeric systems. The strong electron-withdrawing nature of the trifluoromethyl group would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, a desirable characteristic for applications in electronic devices.

Application in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

Pyrazine-based π-conjugated materials are of considerable interest for optoelectronic applications due to their favorable charge transfer properties. The incorporation of the this compound core into the molecular design of materials for Organic Light-Emitting Diodes (OLEDs) and organic solar cells (OSCs) is a strategic approach to enhance device efficiency and stability.

The table below summarizes the performance improvement in a polymer solar cell upon fluorination of the pyrazine-based acceptor unit, illustrating the potential benefits of using a trifluoromethyl-substituted pyrazine.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| BDT-PY (Non-fluorinated) | MeIC | 10.2% | 0.85 V | 17.5 mA/cm² | 0.68 |

| BDT-FPY (Fluorinated) | MeIC | 12.30% | 0.88 V | 19.4 mA/cm² | 0.72 |

This data is based on a representative study of fluorinated pyrazine polymers to highlight the effect of fluorination.

In OLEDs, particularly those based on thermally activated delayed fluorescence (TADF), pyrazine derivatives are used to create efficient blue emitters. The trifluoromethyl group can help in designing molecules with a large singlet-triplet energy gap (ΔEST), which is crucial for achieving deep blue emission. Furthermore, the CF3 group can enhance the photoluminescence quantum yield (PLQY) and improve the stability of the emitter, leading to OLEDs with higher brightness and longer operational lifetimes.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound can act as a versatile N,N'-ditopic ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrazine ring readily coordinate with metal ions, forming bridges that extend into one-, two-, or three-dimensional networks. The presence of the trifluoromethyl group significantly modifies the electronic properties of the pyrazine ring, making it more π-acidic. This enhanced acidity can influence the resulting framework's structure and its interactions with guest molecules.

The coordination of pyrazine and its derivatives with various metal ions, including copper(II), cobalt(II), and zinc(II), has been extensively studied. These frameworks often exhibit interesting properties such as gas storage capabilities and magnetic ordering. For example, pyrazine-bridged square-lattice coordination solids have been synthesized, which show transitions from antiferromagnetic insulators to strongly correlated metals. nih.gov

While crystal structures specifically containing the this compound ligand are not widely reported, studies on analogous systems, such as complexes with 2-methylpyrazine (B48319) and a trifluoroacetate (B77799) counter-ion, provide insight into the potential structures. In the complex [Ag(CF3CO2)(2-Me-Pyz)], zigzag polymer chains are formed, which are further organized into a 3D framework by the trifluoroacetate anions. researchgate.net The trifluoromethyl group on the pyrazine ligand would be expected to influence the packing and topology of the resulting framework due to steric and electronic effects.

The table below presents crystallographic data for a coordination polymer containing a substituted pyrazine ligand, illustrating the structural parameters of such materials.

| Parameter | [Ag(CF3CO2)(2-Me-Pyz)] |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.440(2) |

| b (Å) | 2.605(3) |

| c (Å) | 12.646(3) |

| β (°) | 95.95(3) |

| Volume (ų) | 1972.3(7) |

| Structure | 3D framework from zigzag polymer chains |

Data from a study on a coordination polymer with a related substituted pyrazine ligand. researchgate.net

The electron-withdrawing CF3 group can enhance the affinity of the MOF for certain guest molecules, making these materials potentially useful for selective gas adsorption and separation. For example, MOFs containing pyrazine have been investigated for the separation of acetylene (B1199291) from carbon dioxide. nih.gov

Development of Sensors and Responsive Materials

The pyrazine scaffold is an excellent platform for the design of chemical sensors and responsive materials. Its derivatives have been successfully employed as "turn-on" fluorescent chemosensors for the detection of various metal ions, including Al³⁺ and Hg²⁺. rsc.orgrsc.org The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Upon coordination of the target analyte to the pyrazine-based ligand, the electronic structure of the molecule is altered, leading to a significant change in its fluorescence properties. This can manifest as an increase in fluorescence intensity or a shift in the emission wavelength, providing a clear signal for detection. The introduction of a this compound unit into a sensor molecule would be expected to modulate its sensing capabilities. The strong electron-withdrawing nature of the CF3 group can affect the ligand's binding affinity and selectivity for specific metal ions.

Furthermore, pyrazine derivatives have been shown to be key components in multi-stimuli responsive materials. For example, certain pyridopyrazine derivatives exhibit dual-state emissive behavior and aggregation-induced emission enhancement (AIEE), making them responsive to changes in their environment, such as temperature and the presence of acids like trifluoroacetic acid (TFA). rsc.org The reversible detection of TFA in both solution and solid states highlights their potential for use in smart materials. The incorporation of this compound into such systems could further enhance their responsiveness and sensitivity.

| Sensor Type | Target Analyte | Sensing Mechanism | Observable Change |

| Pyrazine-furan derivative | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Pyridopyrazine derivative | Hg²⁺ | Metal Ion Coordination | Selective fluorescence quenching |

| Pyridopyrazine derivative | Trifluoroacetic Acid (TFA) | Acid-base interaction | Color change (blue to yellow) |

Surface Functionalization and Nanomaterial Hybridization

The functionalization of surfaces and the creation of hybrid nanomaterials are rapidly advancing areas in materials science. While direct applications of this compound in this context are still emerging, its chemical properties make it a candidate for these technologies. Surface functionalization involves modifying the surface of a material to impart new properties, such as hydrophobicity, biocompatibility, or chemical reactivity. rsc.org

This compound could potentially be used to modify surfaces through various chemical reactions. For instance, it could be attached to polymer surfaces or self-assembled monolayers on metal substrates. The trifluoromethyl groups would create a low-energy, fluorinated surface with hydrophobic and oleophobic properties. Such surfaces are of interest for applications ranging from anti-fouling coatings to microfluidic devices.

In the realm of nanomaterials, this compound can be envisioned as a component in hybrid materials. For example, it could be attached to the surface of nanoparticles (e.g., silica, gold, or quantum dots) to modify their properties. This functionalization could improve the dispersibility of the nanoparticles in specific solvents or polymer matrices. Furthermore, hybrid materials combining pyrazine derivatives with natural products are being explored for various biological applications, indicating a broad scope for the development of new functional materials. nih.govnih.gov The pyrazine core can interact with other molecules through π-π stacking and hydrogen bonding, providing a means to assemble complex nanostructures. The trifluoromethyl group would add another level of control over these non-covalent interactions.

Computational Chemistry and Theoretical Investigations of 2 Trifluoromethyl Pyrazine

Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Prediction (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of 2-(trifluoromethyl)pyrazine. DFT methods, such as those using the B3LYP hybrid functional, offer a balance between computational cost and accuracy for molecules of this size. sciforum.netnih.gov

The introduction of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, significantly modulates the electronic properties of the pyrazine (B50134) ring. This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I). This effect polarizes the C-CF₃ bond and, by extension, the entire pyrazine ring, making it more electron-deficient. nih.gov This electron deficiency is a key determinant of the molecule's reactivity.

Electronic Structure and Bonding: Natural Bond Orbital (NBO) analysis can be employed to study the charge distribution and donor-acceptor interactions within the molecule. nih.gov The analysis would likely reveal a significant positive partial charge on the carbon atom attached to the -CF₃ group and on the adjacent ring carbon atoms. The C-F bonds within the trifluoromethyl group are highly polarized, and the fluorine atoms can act as weak hydrogen bond acceptors. mdpi.com

Reactivity Prediction: The reactivity of this compound can be predicted by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is expected to be significantly lowered by the electron-withdrawing -CF₃ group, making the pyrazine ring highly susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For this compound, a high electrophilicity index is anticipated, confirming its character as a strong electron acceptor.

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactivity. For this compound, the MEP surface would show regions of positive potential (electron-poor) around the pyrazine ring, particularly near the carbon atoms, indicating the most probable sites for nucleophilic attack. Conversely, the nitrogen atoms of the pyrazine ring would represent regions of negative potential, susceptible to electrophilic attack.

| Descriptor | Predicted Property for this compound | Implication |

| LUMO Energy | Low | High susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | High chemical reactivity |

| Electrophilicity Index (ω) | High | Strong electrophilic character |

| MEP Surface | Positive potential on the pyrazine ring | Indicates sites for nucleophilic attack |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational preferences and interactions with other molecules over time. These simulations solve Newton's equations of motion for a system of atoms, offering a detailed picture of molecular motions and intermolecular forces.

Conformational Analysis: For a relatively rigid molecule like this compound, conformational flexibility is primarily centered around the rotation of the trifluoromethyl group about the C-C single bond connecting it to the pyrazine ring. While this rotation is generally considered to have a low energy barrier, MD simulations can map the potential energy surface associated with this torsion angle. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them. Understanding these rotational dynamics is important as the orientation of the -CF₃ group can influence crystal packing and interactions with biological targets.

Intermolecular Interactions: MD simulations are particularly powerful for exploring how this compound interacts with its environment, such as solvent molecules or biological macromolecules like proteins. For instance, a study on the interaction of various substituted pyrazines with human serum albumin (HSA) utilized MD simulations to elucidate the binding mechanisms. mdpi.com Although this study did not specifically include this compound, the methodology is directly applicable.

In a typical simulation, the this compound molecule would be placed in a simulation box with a chosen solvent (e.g., water) or a solvated protein. The simulation would then track the trajectories of all atoms over a period ranging from nanoseconds to microseconds. Analysis of these trajectories can reveal:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the C-H bonds of the ring can act as weak hydrogen bond donors. The fluorine atoms of the -CF₃ group can also participate in weak hydrogen bonding. ucsb.edu MD simulations can quantify the strength and lifetime of these hydrogen bonds.

Hydrophobic Interactions: The pyrazine ring and the trifluoromethyl group contribute to the molecule's hydrophobicity. MD simulations can characterize how these hydrophobic regions interact with nonpolar residues in a protein's binding pocket.

Binding Stability: By calculating metrics such as the root-mean-square deviation (RMSD) of the ligand's position within a binding site, MD simulations can assess the stability of the protein-ligand complex. The root-mean-square fluctuation (RMSF) of protein residues can also indicate which parts of the protein are most affected by ligand binding.

The following table outlines the key parameters analyzed in MD simulations to understand intermolecular interactions, based on methodologies applied to similar pyrazine derivatives. mdpi.com

| MD Simulation Parameter | Information Gained | Relevance to this compound |

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand in a binding site and the protein structure | Assesses if the compound forms a stable complex with a target protein |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of a protein upon ligand binding | Identifies key protein residues involved in the interaction |

| Radial Distribution Function (RDF) | Probability of finding atoms of one molecule at a certain distance from another | Characterizes the nature and strength of solvation and binding interactions |

| Hydrogen Bond Analysis | Number, lifetime, and geometry of hydrogen bonds | Quantifies the contribution of hydrogen bonding to binding affinity |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govrsc.org For this compound and its derivatives, these models can be invaluable for predicting their efficacy as potential therapeutic agents or for estimating properties like solubility, toxicity, or odor thresholds.

The fundamental principle of QSAR/QSPR is that the activity or property of a molecule is a function of its structural features. These features are quantified by molecular descriptors, which can be calculated from the 2D or 3D structure of the molecule. For a series of this compound analogues, these descriptors would capture variations in their electronic, steric, and hydrophobic properties.

Molecular Descriptors: A wide range of descriptors can be calculated to build robust QSAR/QSPR models. These are typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, descriptors such as dipole moment, partial atomic charges, HOMO and LUMO energies, and electrophilicity index would be particularly important due to the strong electronic influence of the -CF₃ group. These are often calculated using quantum chemical methods like DFT. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices. The size of substituents on the pyrazine ring would be captured by these descriptors.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. The -CF₃ group is known to significantly increase lipophilicity, which is a critical factor in drug absorption and distribution.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Model Development and Validation: Once the descriptors are calculated for a set of this compound analogues with known activities or properties, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques such as Artificial Neural Networks (ANN). rsc.org The goal is to create an equation that can accurately predict the activity or property of new, untested compounds based on their calculated descriptors. The predictive power of the model is rigorously assessed through internal and external validation techniques.

A hypothetical QSAR study on a series of this compound derivatives as kinase inhibitors might yield an equation like:

pIC₅₀ = β₀ + β₁(logP) - β₂(LUMO) + β₃(Molecular_Volume)

This equation would suggest that inhibitory activity (pIC₅₀) increases with hydrophobicity and molecular volume, and decreases with the energy of the LUMO (i.e., increases with electrophilicity).

The table below lists some common descriptors used in QSAR/QSPR studies of pyrazine derivatives. nih.govrsc.org

| Descriptor Class | Example Descriptors | Property/Activity Influenced |